molecular formula C20H19NO4 B12450445 N-[bis(4-methoxyphenyl)methyl]furan-2-carboxamide

N-[bis(4-methoxyphenyl)methyl]furan-2-carboxamide

Cat. No.: B12450445
M. Wt: 337.4 g/mol
InChI Key: FYHXEJSAKQDVNQ-UHFFFAOYSA-N
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Description

N-[bis(4-methoxyphenyl)methyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry . This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a carboxamide group attached to a bis(4-methoxyphenyl)methyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[bis(4-methoxyphenyl)methyl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with bis(4-methoxyphenyl)methylamine. The reaction is carried out under mild conditions, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM) . The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of microwave radiation to accelerate the reaction, resulting in shorter reaction times and higher yields.

Chemical Reactions Analysis

Types of Reactions

N-[bis(4-methoxyphenyl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furan derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃).

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Bis(4-methoxyphenyl)methylamine.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

N-[bis(4-methoxyphenyl)methyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[bis(4-methoxyphenyl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with various enzymes and receptors, leading to inhibition or activation of biological pathways. The carboxamide group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)furan-2-carboxamide: Lacks the bis(4-methoxyphenyl)methyl moiety.

    N-(4-methoxyphenyl)methylfuran-2-carboxamide: Contains a single 4-methoxyphenyl group.

Uniqueness

N-[bis(4-methoxyphenyl)methyl]furan-2-carboxamide is unique due to the presence of the bis(4-methoxyphenyl)methyl moiety, which enhances its biological activity and binding affinity compared to similar compounds .

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

N-[bis(4-methoxyphenyl)methyl]furan-2-carboxamide

InChI

InChI=1S/C20H19NO4/c1-23-16-9-5-14(6-10-16)19(15-7-11-17(24-2)12-8-15)21-20(22)18-4-3-13-25-18/h3-13,19H,1-2H3,(H,21,22)

InChI Key

FYHXEJSAKQDVNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)C3=CC=CO3

Origin of Product

United States

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